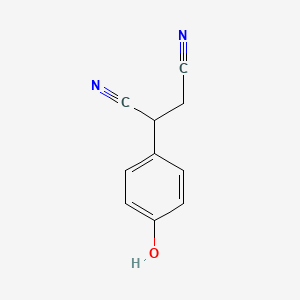
2-(4-Hydroxyphenyl)butanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)butanedinitrile is an organic compound with the molecular formula C10H8N2O It is characterized by the presence of a hydroxyphenyl group attached to a butanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Hydroxyphenyl)butanedinitrile typically involves the reaction of an alkyl dihalide with a cyanide source. One common method includes heating the alkyl dihalide and cyanide in a water and alcohol system under reflux conditions. This reaction results in the formation of the butanedinitrile compound, which is then purified through filtration, extraction, and rectification .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure efficient mixing, heating, and purification. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)butanedinitrile undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Hydroxyphenyl)butanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)butanedinitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)-2-butanone:
2-Hydroxybutanedinitrile: This compound has a similar butanedinitrile moiety but lacks the hydroxyphenyl group.
Uniqueness
2-(4-Hydroxyphenyl)butanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyphenyl group allows for specific interactions with biological targets, while the butanedinitrile moiety provides stability and reactivity in various chemical reactions .
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)butanedinitrile |
InChI |
InChI=1S/C10H8N2O/c11-6-5-9(7-12)8-1-3-10(13)4-2-8/h1-4,9,13H,5H2 |
InChI Key |
SNKKRAVEAQWSCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















